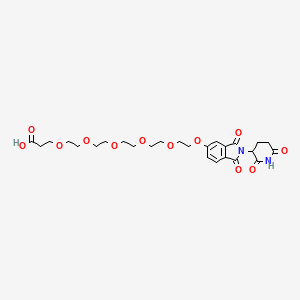
Thalidomide-5'-O-PEG5-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-PEG5-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG5-C2-acid involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG5-C2-acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as HPLC (High-Performance Liquid Chromatography), is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-O-PEG5-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The PEG linker allows for substitution reactions where other functional groups can be attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the PEG linker .
Scientific Research Applications
Thalidomide-5’-O-PEG5-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Thalidomide-5’-O-PEG5-C2-acid is explored for its potential in developing targeted therapies for cancer and other diseases by degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins
Mechanism of Action
Thalidomide-5’-O-PEG5-C2-acid exerts its effects through the ubiquitin-proteasome system. The thalidomide moiety binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery .
Comparison with Similar Compounds
Thalidomide-PEG5-COOH: Similar to Thalidomide-5’-O-PEG5-C2-acid, this compound also incorporates a thalidomide-based cereblon ligand and a PEG linker but with a different functional group.
Thalidomide-5’-O-PEG3-C2-acid: This compound has a shorter PEG linker compared to Thalidomide-5’-O-PEG5-C2-acid, which may affect its pharmacokinetic properties.
Thalidomide-O-PEG5-Acid: Another variant with a different functional group attached to the PEG linker .
Uniqueness: Thalidomide-5’-O-PEG5-C2-acid is unique due to its specific PEG linker length and functional group, which can influence its solubility, stability, and ability to interact with target proteins. These properties make it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C26H34N2O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H34N2O12/c29-22-4-3-21(24(32)27-22)28-25(33)19-2-1-18(17-20(19)26(28)34)40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-6-5-23(30)31/h1-2,17,21H,3-16H2,(H,30,31)(H,27,29,32) |
InChI Key |
XQXFYBUPLSMVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















